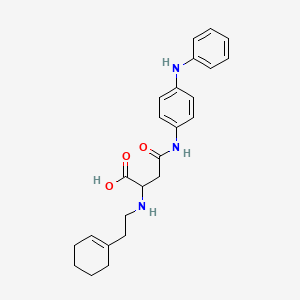

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-anilinoanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c28-23(17-22(24(29)30)25-16-15-18-7-3-1-4-8-18)27-21-13-11-20(12-14-21)26-19-9-5-2-6-10-19/h2,5-7,9-14,22,25-26H,1,3-4,8,15-17H2,(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBCOSGWWOTJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a complex organic molecule with potential therapeutic applications. Its structure suggests it may exhibit various biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a cyclohexene ring and multiple amine groups, which are often associated with biological activity.

Biological Activity Overview

Research on similar compounds has shown that derivatives of Mannich bases, which include amines and carbonyls, can exhibit significant biological activities. This section summarizes the potential biological effects of the compound based on existing literature.

Anticancer Activity

Mannich bases have been extensively studied for their anticancer properties. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : A study indicated that certain Mannich bases exhibited cytotoxicity that was 2.5 to 5.2 times higher than standard treatments like 5-fluorouracil against human colon cancer cell lines .

- Mechanisms : The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through various pathways, including oxidative stress and modulation of signaling pathways .

Neuropharmacological Effects

The impact of this compound on neuronal activity has not been directly studied, but similar compounds have shown promise:

- GABAergic Activity : Some anilino enaminones have been found to inhibit neuronal activity through GABA receptor modulation, suggesting that derivatives may also influence neurotransmission .

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of Mannich bases against human breast cancer cell lines (MCF-7). The findings showed that specific substitutions on the aromatic rings significantly enhanced cytotoxicity, with IC50 values lower than 2 μg/mL for some derivatives .

Study 2: Neuroprotective Properties

Another investigation into structurally similar compounds revealed potential neuroprotective properties through antioxidant mechanisms. These compounds were effective in reducing oxidative stress markers in neuronal cells, indicating a possible protective role against neurodegenerative diseases .

Data Tables

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit significant antimicrobial activity. For instance, modifications to the amino acid side chains have been shown to enhance effectiveness against Gram-positive bacteria such as Staphylococcus aureus. A study demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for one derivative, indicating promising antimicrobial potential.

Anti-inflammatory Effects

In vitro studies have suggested that the compound can modulate inflammatory responses. In murine models of arthritis, administration of this compound led to decreased paw swelling and reduced levels of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Cytotoxic Activity

The compound has also been investigated for its cytotoxic effects on cancer cells. Preliminary studies indicate that it may inhibit the proliferation of prostate cancer cells, possibly through interference with cell signaling pathways related to growth and survival.

Case Study 1: Antimicrobial Efficacy

A comparative study published in 2023 synthesized several derivatives based on the structure of this compound. One derivative exhibited an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Inflammation Modulation

In a murine model of arthritis, the administration of this compound resulted in significant decreases in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests therapeutic potential for inflammatory conditions.

Research Findings

Recent findings emphasize the versatility of this compound as a scaffold for developing new drugs targeting various biological pathways. Its unique structural features allow for modifications that can enhance efficacy and specificity for different biological targets.

Q & A

Q. Advanced Research Focus

- Quantum mechanical calculations (e.g., DFT for transition-state modeling) to predict reaction pathways .

- Molecular dynamics simulations (e.g., GROMACS) to assess protein-ligand stability over time .

- QSAR modeling (e.g., CoMFA) to correlate substituent properties with activity .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- GHS hazard mitigation : Use PPE (gloves, goggles) and fume hoods due to skin/eye irritation risks .

- Waste disposal : Neutralize acidic residues before disposal in designated containers .

- Emergency procedures : Immediate rinsing for eye/skin exposure and medical consultation .

What is the rationale for developing derivatives with modified aryl or cyclohexenyl groups?

Advanced Research Focus

Derivatives aim to improve solubility, bioavailability, or target selectivity. Methods include:

- Bioisosteric replacement (e.g., substituting phenylamino with pyridinyl) to enhance metabolic stability .

- Prodrug strategies (e.g., esterification of the carboxylic acid) for improved membrane permeability .

How can researchers validate the compound's stability under physiological conditions?

Q. Advanced Research Focus

- Forced degradation studies (e.g., exposure to pH 1–13 buffers) monitored via HPLC .

- Plasma stability assays (37°C, 1–24 hours) to assess half-life in biological matrices .

- Light/heat stress testing to identify degradation products .

What computational tools are recommended for predicting reaction pathways during synthesis?

Q. Advanced Research Focus

- ICReDD's reaction path search combines quantum chemistry and machine learning to prioritize synthetic routes .

- Retrosynthetic software (e.g., Chematica) to propose feasible pathways based on available precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.